molecular formula C17H21N3O4S B6424902 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034464-43-0

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6424902
CAS No.: 2034464-43-0
M. Wt: 363.4 g/mol
InChI Key: HJTDDSIJIDAQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyridine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan and pyridine rings are synthesized separately and then coupled together using a palladium-catalyzed cross-coupling reaction. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to substitute the methanesulfonyl group.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of furan, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-7-4-14(5-8-20)17(21)19-11-13-2-3-16(18-10-13)15-6-9-24-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDDSIJIDAQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.